
BChE/HDAC6-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BChE/HDAC6-IN-1 is a potent and selective dual inhibitor of butyrylcholinesterase (BChE) and histone deacetylase 6 (HDAC6). It has shown significant potential in the treatment of Alzheimer’s disease by ameliorating cognitive impairment in mouse models induced by amyloid-beta (Aβ1-42) . The compound exhibits IC50 values of 4 nM for BChE and 8.9 nM for HDAC6, indicating its high efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BChE/HDAC6-IN-1 involves the fusion of core pharmacophoric moieties of BChE and HDAC6 inhibitors. The structure-activity relationship (SAR) studies led to the identification of compounds with superior inhibitory activity. Two notable compounds, 24g and 29a, were synthesized and confirmed to have IC50 values of 4.0 and 1.8 nM for BChE, and 8.9 and 71.0 nM for HDAC6, respectively .
Industrial Production Methods
The industrial production of this compound is not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, coupling reactions, and purification methods such as chromatography .
化学反応の分析
Types of Reactions
BChE/HDAC6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially affecting its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure to enhance its efficacy or reduce toxicity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
BChE/HDAC6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BChE and HDAC6.
Biology: Investigated for its neuroprotective effects and potential to ameliorate cognitive deficits in Alzheimer’s disease models
Medicine: Explored as a therapeutic agent for Alzheimer’s disease due to its dual inhibitory activity and ability to improve cognitive function
作用機序
BChE/HDAC6-IN-1 exerts its effects by inhibiting both butyrylcholinesterase and histone deacetylase 6. The inhibition of BChE reduces the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. HDAC6 inhibition leads to increased acetylation of non-histone proteins, which can affect various cellular processes, including protein degradation, cell motility, and stress responses .
類似化合物との比較
Similar Compounds
Tenovin-6 Hydrochloride: Another HDAC6 inhibitor with applications in cancer and neurodegenerative disease research.
Domatinostat: An HDAC inhibitor with a broader spectrum, targeting multiple HDAC isoforms.
Uniqueness
BChE/HDAC6-IN-1 is unique due to its dual inhibitory activity, targeting both BChE and HDAC6. This dual inhibition provides a synergistic effect, making it a promising candidate for the treatment of Alzheimer’s disease. The compound’s ability to ameliorate cognitive deficits in mouse models further highlights its potential as a therapeutic agent .
特性
分子式 |
C34H43N5O5 |
|---|---|
分子量 |
601.7 g/mol |
IUPAC名 |
N-[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C34H43N5O5/c1-3-39(4-2)24-28-14-10-9-13-27(28)23-35-33(42)25-15-11-18-30(21-25)37-34(43)26-16-12-17-29(22-26)36-31(40)19-7-5-6-8-20-32(41)38-44/h9-18,21-22,44H,3-8,19-20,23-24H2,1-2H3,(H,35,42)(H,36,40)(H,37,43)(H,38,41) |
InChIキー |
SXQWWCZAJUYHPA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC(=O)CCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


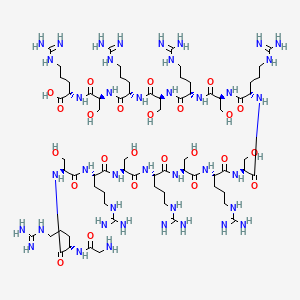
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
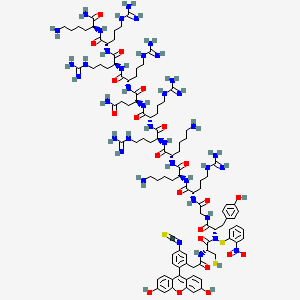

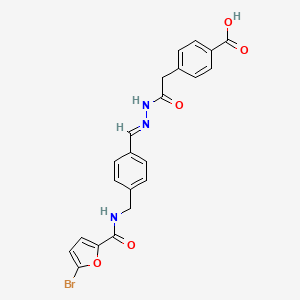
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)
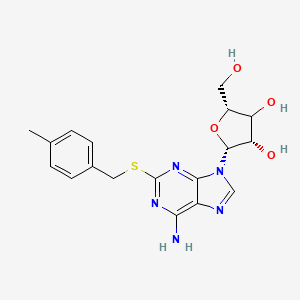

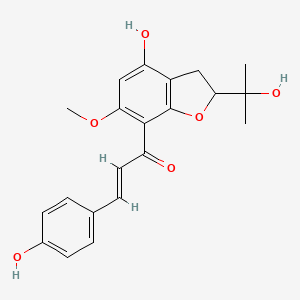


![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
